Nab-verapamil

Übersicht

Beschreibung

Nab-verapamil is a nanoparticle albumin-bound formulation of verapamil, a well-known calcium channel blocker. Verapamil is primarily used to treat high blood pressure, angina, and certain heart rhythm disorders. The nanoparticle albumin-bound formulation enhances the bioavailability and targeting of verapamil, making it more effective for specific medical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Nab-verapamil involves the self-assembly of verapamil with albumin nanoparticles. The process begins with dissolving verapamil in a suitable solvent like ethanol, followed by mixing with human serum albumin powders. The mixture is then subjected to ultrasound to form nanoparticles. The final product is obtained after dialysis and freeze-drying .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The use of high-shear mixing and large-scale ultrasonication ensures uniform nanoparticle formation. The product is then purified and lyophilized to obtain the final formulation .

Analyse Chemischer Reaktionen

Types of Reactions

Nab-verapamil undergoes various chemical reactions, including:

Oxidation: Verapamil can be oxidized under specific conditions, leading to the formation of metabolites.

Reduction: Reduction reactions are less common but can occur under certain conditions.

Substitution: Verapamil can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Strong nucleophiles such as sodium methoxide are often employed.

Major Products Formed

The major products formed from these reactions include various metabolites of verapamil, which can be analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .

Wissenschaftliche Forschungsanwendungen

Chemistry

Nab-verapamil is utilized as a model compound for studying drug-nanoparticle interactions. Its unique nanoparticle albumin-bound formulation enhances bioavailability and targeting capabilities, making it a valuable tool in drug delivery research.

Biology

Research has investigated this compound's effects on cellular processes and gene expression. It has shown potential in various biological contexts, including:

- Neuroprotection : Studies indicate that this compound can protect dopaminergic neurons from neurotoxic damage in models of Parkinson's disease by reducing inflammatory responses from microglia.

- Diabetes Management : this compound has been shown to protect pancreatic β-cells from glucotoxicity and apoptosis, modulating the expression of thioredoxin-interacting protein (TXNIP) implicated in β-cell dysfunction.

Medicine

This compound is being explored for its potential therapeutic applications in several medical conditions:

- Diabetes : Clinical trials have demonstrated that this compound can improve β-cell survival and insulin secretion in patients with Type 1 and Type 2 diabetes. For instance, a study reported a 30% improvement in insulin secretion over one year in children newly diagnosed with Type 1 diabetes .

- Pulmonary Hypertension : Investigations into nebulized verapamil for treating pulmonary hypertension have shown subjective improvements in respiratory symptoms, although objective measures did not consistently support these findings.

Case Studies

Several case studies highlight the diverse applications of this compound:

- Neuroprotection in Parkinson's Disease Models : A study demonstrated that this compound significantly reduced inflammatory mediators from microglia in rat models of dopaminergic neurotoxicity, suggesting its potential for chronic neurodegenerative conditions .

- Cardiovascular Outcomes : The International Verapamil SR/Trandolapril Study (INVEST) indicated that patients receiving verapamil had lower rates of adverse cardiovascular events compared to those on alternative therapies, reinforcing its efficacy as a first-line treatment for hypertension.

Data Tables

| Study/Trial | Condition | Findings | Outcome Measure |

|---|---|---|---|

| Wei et al., 1992 | Diabetes | Verapamil protected β-cells from damage | Increased secretory granules |

| Xu et al., 2012 | Diabetes | Reduced TXNIP expression improved β-cell survival | Enhanced insulin secretion |

| CLVer Trial | Type 1 Diabetes | Improved insulin secretion by 30% | Insulin secretion increase |

| Pulmonary Hypertension Study | Pulmonary Hypertension | Improved FVC but not systolic PAP | FVC increase from 1.72 to 1.85 L |

Wirkmechanismus

Nab-verapamil exerts its effects by inhibiting L-type calcium channels. This inhibition occurs through the binding of verapamil to the alpha-1 subunit of the calcium channel, leading to reduced calcium influx into cells. This action results in the relaxation of vascular smooth muscle, decreased heart contractility, and lowered peripheral vascular resistance .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Diltiazem: Another calcium channel blocker with similar uses but different chemical structure.

Amlodipine: A dihydropyridine calcium channel blocker with a longer half-life.

Nifedipine: Also a dihydropyridine, primarily used for hypertension and angina.

Uniqueness

Nab-verapamil stands out due to its nanoparticle albumin-bound formulation, which enhances its bioavailability and targeting capabilities. This makes it particularly effective for specific medical applications, such as targeted drug delivery to the brain .

Biologische Aktivität

Nab-verapamil, a nanoparticle formulation of the calcium channel blocker verapamil, has garnered attention for its potential therapeutic applications beyond cardiovascular conditions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic effects, and relevant research findings.

This compound operates primarily through the inhibition of calcium influx into cells by blocking L-type calcium channels. This action is crucial in various physiological contexts:

- Cardiovascular Effects : By reducing intracellular calcium levels, this compound decreases cardiac contractility and vascular resistance, leading to lowered blood pressure and reduced myocardial oxygen demand.

- Neuroprotective Effects : Research indicates that this compound can protect neurons from damage in models of neurotoxicity by preventing excessive calcium entry, which is pivotal in neuronal injury and death .

- Antiglycoxidant Properties : this compound has demonstrated significant antiglycoxidant activity, showing potential in mitigating oxidative stress and glycation processes associated with diabetes. In vitro studies revealed that this compound effectively inhibited protein glycation and oxidation, comparable to well-known antiglycating agents .

Diabetes Management

This compound's role in diabetes management has been highlighted in recent studies. It has shown promise in protecting pancreatic β-cells from glucotoxicity and apoptosis by modulating the expression of thioredoxin-interacting protein (TXNIP), which is implicated in β-cell dysfunction .

Key Findings :

- In rodent models, this compound pretreatment preserved β-cell integrity and function, suggesting a protective effect against diabetes progression .

- A Phase 2 clinical trial indicated that this compound improved β-cell survival and insulin secretion in patients with Type 1 and Type 2 diabetes .

Pulmonary Hypertension

Recent investigations into nebulized verapamil (a form of this compound) for treating pulmonary hypertension have yielded mixed results. While improvements in forced vital capacity (FVC) were observed, primary outcomes such as systolic pulmonary artery pressure did not show significant changes compared to placebo .

Study Insights :

- Patients receiving nebulized verapamil reported subjective improvements in respiratory symptoms, although objective measures did not consistently support these findings .

- The intervention demonstrated an increase in oxygen saturation levels post-treatment, highlighting its potential as a bronchodilator in specific patient populations.

Case Studies

Several case studies illustrate the diverse applications of this compound:

-

Neuroprotection in Parkinson's Disease Models :

- A study utilized rat mesencephalic neuron/glia cultures to assess the neuroprotective effects of this compound against LPS-induced dopaminergic neurotoxicity. Results indicated a significant reduction in inflammatory mediators from microglia, suggesting that this compound may be beneficial in chronic neurodegenerative conditions .

-

Cardiovascular Outcomes :

- The International Verapamil SR/Trandolapril Study (INVEST) evaluated the long-term effects of verapamil on cardiovascular outcomes. Findings indicated that patients receiving verapamil had lower rates of adverse cardiovascular events compared to those on alternative therapies, reinforcing its efficacy as a first-line treatment for hypertension and related conditions .

Data Tables

| Study/Trial | Condition | Findings | Outcome Measure |

|---|---|---|---|

| Wei et al., 1992 | Diabetes | Verapamil protected β-cells from damage | Increased secretory granules |

| Xu et al., 2012 | Diabetes | Reduced TXNIP expression improved β-cell survival | Enhanced insulin secretion |

| Clinical Trial | Pulmonary Hypertension | Improved FVC but not systolic PAP | FVC increase from 1.72 to 1.85 L |

Eigenschaften

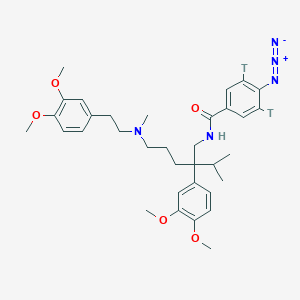

IUPAC Name |

4-azido-N-[2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentyl]-3,5-ditritiobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H45N5O5/c1-24(2)34(27-12-16-30(42-5)32(22-27)44-7,23-36-33(40)26-10-13-28(14-11-26)37-38-35)18-8-19-39(3)20-17-25-9-15-29(41-4)31(21-25)43-6/h9-16,21-22,24H,8,17-20,23H2,1-7H3,(H,36,40)/i13T,14T | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTBFVUEMZUNFY-BONWOSIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(CNC(=O)C2=CC=C(C=C2)N=[N+]=[N-])C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H]C1=CC(=CC(=C1N=[N+]=[N-])[3H])C(=O)NCC(CCCN(C)CCC2=CC(=C(C=C2)OC)OC)(C3=CC(=C(C=C3)OC)OC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H45N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80922493 | |

| Record name | 4-Azido-N-[2-(3,4-dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentyl](3,5-~3~H_2_)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117638-38-7 | |

| Record name | Nab-verapamil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117638387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Azido-N-[2-(3,4-dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentyl](3,5-~3~H_2_)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.